molecular formula C15H22N2O3 B268745 Tert-butyl 4-(butyrylamino)phenylcarbamate

Tert-butyl 4-(butyrylamino)phenylcarbamate

Cat. No. B268745
M. Wt: 278.35 g/mol
InChI Key: BIBYVEIYLHXXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(butyrylamino)phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-4-aminophenylalanine butyrylamide and is a derivative of phenylalanine, an essential amino acid. Tert-butyl 4-(butyrylamino)phenylcarbamate is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(butyrylamino)phenylcarbamate is not well understood. However, studies have shown that this compound can inhibit the activity of enzymes such as proteases and peptidases. Tert-butyl 4-(butyrylamino)phenylcarbamate has also been shown to interact with cell membranes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Tert-butyl 4-(butyrylamino)phenylcarbamate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes such as trypsin, chymotrypsin, and elastase. Tert-butyl 4-(butyrylamino)phenylcarbamate has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, this compound has been studied for its potential applications in cancer treatment, as it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-(butyrylamino)phenylcarbamate in lab experiments include its high purity, stability, and solubility in organic solvents. Furthermore, this compound is commercially available, making it easily accessible for researchers. However, the limitations of using Tert-butyl 4-(butyrylamino)phenylcarbamate in lab experiments include its relatively high cost and limited availability in large quantities.

Future Directions

There are several future directions for the research on Tert-butyl 4-(butyrylamino)phenylcarbamate. One potential direction is the development of new drug delivery systems using this compound. Tert-butyl 4-(butyrylamino)phenylcarbamate can be conjugated to various drugs to improve their pharmacokinetic properties, and further studies can be conducted to optimize the drug delivery system. Another potential direction is the development of new peptide and protein synthesis methods using Tert-butyl 4-(butyrylamino)phenylcarbamate as a building block. Furthermore, the biological activity of Tert-butyl 4-(butyrylamino)phenylcarbamate can be further studied to understand its mechanism of action and potential applications in various fields.
Conclusion:
Tert-butyl 4-(butyrylamino)phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is used as a building block for the synthesis of peptides and proteins with specific amino acid sequences, and has potential applications in drug delivery systems and cancer treatment. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Tert-butyl 4-(butyrylamino)phenylcarbamate have been discussed in this paper. Further research on this compound can lead to the development of new drug delivery systems and peptide synthesis methods.

Synthesis Methods

The synthesis of Tert-butyl 4-(butyrylamino)phenylcarbamate involves the reaction of tert-butyl carbamate with 4-aminophenylalanine butyrylamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The product is then purified using column chromatography to obtain pure Tert-butyl 4-(butyrylamino)phenylcarbamate.

Scientific Research Applications

Tert-butyl 4-(butyrylamino)phenylcarbamate has been used in various scientific research applications such as drug discovery, peptide synthesis, and protein engineering. This compound is used as a building block for the synthesis of peptides and proteins with specific amino acid sequences. Tert-butyl 4-(butyrylamino)phenylcarbamate is also used as a protecting group for the synthesis of peptides and proteins to prevent unwanted reactions during the synthesis process. Furthermore, this compound has been studied for its potential applications in drug delivery systems, as it can be conjugated to various drugs to improve their pharmacokinetic properties.

properties

Product Name

Tert-butyl 4-(butyrylamino)phenylcarbamate

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[4-(butanoylamino)phenyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-5-6-13(18)16-11-7-9-12(10-8-11)17-14(19)20-15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

BIBYVEIYLHXXRI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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